molecular formula C19H18N2OS B5767372 N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide

N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide

Cat. No. B5767372
M. Wt: 322.4 g/mol
InChI Key: JFENHTMTWGANMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQA is a member of the thioacetamide family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle progression and apoptosis. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess a wide range of biochemical and physiological effects. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to reduce oxidative stress and inflammation in neuronal cells, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide also possesses potent biological activity, making it an ideal candidate for studying its mechanism of action and potential therapeutic applications. However, N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on elucidating the exact mechanism of action of N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide and identifying its molecular targets. Additionally, future research could explore the potential therapeutic applications of N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide in other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide can be synthesized through a multi-step reaction process involving the condensation of 2,4-dimethylphenylamine and 8-chloroquinoline, followed by thiolation with sodium hydrosulfide and acetylation with acetic anhydride. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has been shown to possess potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2,4-dimethylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to have neuroprotective effects by inhibiting amyloid beta aggregation and reducing oxidative stress in neuronal cells.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-8-9-16(14(2)11-13)21-18(22)12-23-17-7-3-5-15-6-4-10-20-19(15)17/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFENHTMTWGANMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,4-dimethylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.